molecular formula C27H25N3O5S B11682053 (2Z,5Z)-2-[(3,5-dimethylphenyl)imino]-5-{3-ethoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-1,3-thiazolidin-4-one

(2Z,5Z)-2-[(3,5-dimethylphenyl)imino]-5-{3-ethoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-1,3-thiazolidin-4-one

Cat. No.: B11682053
M. Wt: 503.6 g/mol
InChI Key: PGHJNDYSGXWXCA-MYYYXRDXSA-N
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Description

(2Z,5Z)-2-[(3,5-dimethylphenyl)imino]-5-{3-ethoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-1,3-thiazolidin-4-one is a complex organic compound characterized by its unique structure, which includes a thiazolidinone ring, an imino group, and various substituted benzylidene and benzyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z,5Z)-2-[(3,5-dimethylphenyl)imino]-5-{3-ethoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common approach is the condensation of 3,5-dimethylbenzaldehyde with 3-ethoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde in the presence of a thiazolidinone precursor under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost-effectiveness, and environmental considerations. Advanced techniques like microwave-assisted synthesis or the use of green chemistry principles may also be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

(2Z,5Z)-2-[(3,5-dimethylphenyl)imino]-5-{3-ethoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of nitro groups to amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzylidene and benzyl positions, using reagents like halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, which can be further utilized in different applications.

Scientific Research Applications

Chemistry

In chemistry, (2Z,5Z)-2-[(3,5-dimethylphenyl)imino]-5-{3-ethoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound is studied for its potential bioactivity. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development and therapeutic applications.

Medicine

In medicine, the compound’s potential pharmacological effects are of interest. Researchers investigate its interactions with biological targets to develop new treatments for various diseases.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2Z,5Z)-2-[(3,5-dimethylphenyl)imino]-5-{3-ethoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with cellular membranes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (2Z,5Z)-2-[(3,5-dimethylphenyl)imino]-5-{3-ethoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-1,3-thiazolidin-4-one stands out due to its specific structural features, such as the combination of a thiazolidinone ring with substituted benzylidene and benzyl groups

Properties

Molecular Formula

C27H25N3O5S

Molecular Weight

503.6 g/mol

IUPAC Name

(5Z)-2-(3,5-dimethylphenyl)imino-5-[[3-ethoxy-4-[(4-nitrophenyl)methoxy]phenyl]methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C27H25N3O5S/c1-4-34-24-14-20(7-10-23(24)35-16-19-5-8-22(9-6-19)30(32)33)15-25-26(31)29-27(36-25)28-21-12-17(2)11-18(3)13-21/h5-15H,4,16H2,1-3H3,(H,28,29,31)/b25-15-

InChI Key

PGHJNDYSGXWXCA-MYYYXRDXSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C\2/C(=O)NC(=NC3=CC(=CC(=C3)C)C)S2)OCC4=CC=C(C=C4)[N+](=O)[O-]

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)NC(=NC3=CC(=CC(=C3)C)C)S2)OCC4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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